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Compound of Interest

Compound Name:
3-(2-Bromophenoxy)propane-1,2-

diol

CAS No.: 63834-58-2

Cat. No.: B13973591 Get Quote

Abstract & Introduction
(R)-3-(2-Bromophenoxy)propane-1,2-diol is a critical chiral intermediate used in the

synthesis of aryloxypropanolamine pharmacophores, a structural motif found in numerous

-adrenergic receptor antagonists (beta-blockers) and sodium channel blockers. The 2-bromo
substitution pattern specifically serves as a versatile handle for further functionalization via
palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to
access complex heterocycles.

This application note details a robust, scalable protocol for the preparation of the (R)-

enantiomer with high enantiomeric excess (>98% ee). Unlike kinetic resolution methods that

sacrifice 50% of the material, this protocol utilizes a chiral pool synthesis approach, coupling 2-

bromophenol with (R)-glycidol. This route ensures atom economy and retention of

stereochemical configuration.

Key Advantages of This Protocol
Stereochemical Fidelity: Exploits the regioselective ring opening of (R)-glycidol to preserve

the C2 chiral center.

Scalability: Avoids chromatographic purification in favor of crystallization.
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Safety: Eliminates the use of volatile, mutagenic alkylating agents like epichlorohydrin where

possible.

Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 2-

bromophenol) on the less hindered carbon (C3) of (R)-glycidol.

Mechanistic Pathway[1][2]
Activation: A base (Potassium Carbonate or Triethylamine) deprotonates the phenol.

Regioselective Attack: The phenoxide attacks the primary carbon (C3) of the epoxide ring.

Ring Opening: The epoxide ring opens, generating a secondary alkoxide.

Protonation: The alkoxide is protonated to yield the final diol.

Stereochemical Note: Since the nucleophilic attack occurs at C3 (non-stereogenic center), the

configuration at C2 is retained. Therefore, starting with (R)-glycidol yields (R)-3-(2-
bromophenoxy)propane-1,2-diol.
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Figure 1: Mechanistic pathway for the synthesis of (R)-3-(2-Bromophenoxy)propane-1,2-diol.

Experimental Protocol
Materials & Reagents
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Reagent CAS No.[1] MW ( g/mol ) Equiv. Purity

2-Bromophenol 95-56-7 173.01 1.0 >98%

(R)-(+)-Glycidol 57044-25-4 74.08 1.1 98%, 99% ee

Potassium

Carbonate
584-08-7 138.21 0.1-0.2 Anhydrous

Ethanol (Abs.) 64-17-5 - Solvent >99.5%

Ethyl Acetate 141-78-6 - Solvent ACS Grade

Step-by-Step Procedure
Step 1: Reaction Setup

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux

condenser, and a nitrogen inlet.

Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and Absolute Ethanol (50 mL).

Add Potassium Carbonate (1.4 g, 10 mmol) as a catalyst. Note: Triethylamine (TEA) can be

substituted (1.5 mL).

Heat the mixture to 60°C under nitrogen to ensure complete dissolution.

Step 2: Addition of Chiral Epoxide

Dissolve (R)-Glycidol (8.15 g, 110 mmol) in Absolute Ethanol (20 mL).

Add the glycidol solution dropwise to the reaction mixture over 30 minutes.

Critical: Slow addition prevents exotherms that could lead to polymerization of glycidol.

Increase temperature to Reflux (approx. 78°C) and stir for 4–6 hours.

IPC (In-Process Control): Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The spot

for 2-bromophenol (
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) should disappear, and a more polar product spot (

) should appear.

Step 3: Workup & Isolation

Cool the reaction mixture to room temperature.

Filter off the solid K2CO3 and rinse the filter cake with ethanol.

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

1M NaOH (2 x 30 mL) – Removes unreacted phenol.

Brine (1 x 50 mL) – Removes water/salts.

Dry the organic phase over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification (Crystallization)

The crude oil often solidifies upon standing. For high purity (>99%), recrystallize from a

mixture of Ethyl Acetate/Hexane (1:4).

Heat the crude solid in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity is

observed.

Cool to 4°C overnight. Filter the white crystals and dry under vacuum.

Expected Results
Yield: 85–92%

Appearance: White crystalline solid or viscous colorless oil (depending on purity/polymorph).

Melting Point: 68–70°C (Lit. value for similar analogs).
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Optical Rotation:

(

, MeOH) Note: Verify against specific lot CoA.

Analytical Quality Control
To validate the enantiomeric excess (ee) of the product, Chiral HPLC is required.

Protocol: Chiral HPLC Analysis[4][5][6][7][8]
Parameter Setting

Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)

Flow Rate 1.0 mL/min

Temperature 25°C

Detection UV @ 254 nm (or 280 nm)

Sample Conc. 1.0 mg/mL in Mobile Phase

Acceptance Criteria:

Main Peak ((R)-isomer): >98.0% Area

Minor Peak ((S)-isomer): <2.0% Area

Resolution (

): > 2.0 between enantiomers.

Workflow Visualization
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Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling
2-Bromophenol: Toxic if swallowed or absorbed through skin. Causes burns. Use gloves and

face shield.
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Glycidol: Suspected carcinogen and mutagen. Handle in a fume hood. Epoxides can

polymerize exothermically; store at 2-8°C.

Waste Disposal: Aqueous washes containing phenols must be treated as hazardous organic

waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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